molecular formula C9H7NNaO B12337949 CID 131845995

CID 131845995

Cat. No.: B12337949
M. Wt: 168.15 g/mol
InChI Key: FXQRTAYQMNVZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound “CID 131845995” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 131845995” involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include:

Chemical Reactions Analysis

Types of Reactions: Compound “CID 131845995” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “CID 131845995” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of compound “CID 131845995” involves its interaction with specific molecular targets and pathways. It binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C9H7NNaO

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C9H7NO.Na/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-6,10H;

InChI Key

FXQRTAYQMNVZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=O.[Na]

Origin of Product

United States

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